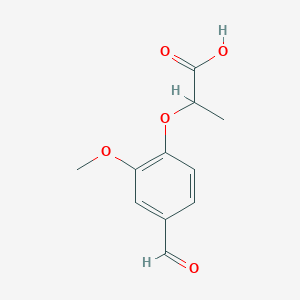
4-Butylphenylacetylen
Übersicht
Beschreibung
4-Butylphenylacetylene, also known as 1-Butyl-4-ethynylbenzene, is an organic compound with the molecular formula C12H14. It is a derivative of phenylacetylene, where a butyl group is attached to the para position of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Butylphenylacetylene has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 4-Butylphenylacetylene, also known as tert-Butylphenylacetylene (tBPA), is Cytochrome P450 2B4 (P450 2B4) . P450 2B4 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
4-Butylphenylacetylene acts as a potent mechanism-based inactivator for Cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner . The compound forms a protein adduct with a 1:1 stoichiometry . Peptide mapping of the tBPA-modified protein provides evidence that tBPA is covalently bound to Thr302 . This covalent modification alters the substrate binding and/or the heme environment .
Biochemical Pathways
The action of 4-Butylphenylacetylene primarily affects the cytochrome P450 metabolic pathway . By inactivating P450 2B4, it can potentially influence the metabolism of various drugs and xenobiotics that are substrates of this enzyme.
Result of Action
The result of 4-Butylphenylacetylene’s action is the inactivation of P450 2B4 , which can lead to altered metabolism of drugs and other substances that are substrates of this enzyme . This could potentially influence the pharmacokinetics and pharmacodynamics of these substances.
Action Environment
The action of 4-Butylphenylacetylene is likely to be influenced by various environmental factors. For instance, the presence of NADPH is necessary for its inactivation of P450 2B4 . Additionally, factors that affect the stability of the compound, such as temperature and pH, could also influence its efficacy. More research is needed to fully understand how environmental factors influence the action of 4-Butylphenylacetylene.
Biochemische Analyse
Biochemical Properties
4-Butylphenylacetylene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The interaction between 4-Butylphenylacetylene and these biomolecules often involves the formation of covalent bonds, leading to the creation of new compounds .
Cellular Effects
The effects of 4-Butylphenylacetylene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Butylphenylacetylene can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
At the molecular level, 4-Butylphenylacetylene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, 4-Butylphenylacetylene can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butylphenylacetylene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Butylphenylacetylene can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to 4-Butylphenylacetylene can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Butylphenylacetylene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration of 4-Butylphenylacetylene is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
The transport and distribution of 4-Butylphenylacetylene within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of 4-Butylphenylacetylene within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Butylphenylacetylene plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 4-Butylphenylacetylene exerts its effects in the appropriate cellular context, leading to specific biological outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Butylphenylacetylene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromo-4-butylbenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(OAc)2), triphenylphosphine (PPh3), and copper iodide (CuI) in triethylamine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods: While specific industrial production methods for 4-Butylphenylacetylene are not extensively documented, the general approach involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylphenylacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields 4-butylphenylethane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Butylbenzophenone, 4-Butylbenzoic acid.
Reduction: 4-Butylphenylethane.
Substitution: 4-Butyl-2-bromophenylacetylene, 4-Butyl-2-chlorophenylacetylene.
Vergleich Mit ähnlichen Verbindungen
Phenylacetylene: Lacks the butyl group, making it less hydrophobic and with different reactivity.
4-tert-Butylphenylacetylene: Similar structure but with a tert-butyl group, leading to different steric and electronic effects.
4-Ethynylanisole: Contains a methoxy group instead of a butyl group, affecting its chemical properties and applications.
Uniqueness: 4-Butylphenylacetylene stands out due to its specific hydrophobicity and steric properties imparted by the butyl group. These characteristics influence its reactivity and interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-butyl-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379404 | |
| Record name | 4-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-09-5 | |
| Record name | 4-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)






![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)






